REACTION_SMILES
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[CH2:13]([C:14]#[CH:15])[Br:16].[CH3:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[NH2:1][c:2]1[cH:3][c:4]2[c:5]([cH:11][cH:12]1)[O:6][C:7]([F:9])([F:10])[O:8]2>>[NH:1]([c:2]1[cH:3][c:4]2[c:5]([cH:11][cH:12]1)[O:6][C:7]([F:9])([F:10])[O:8]2)[CH2:15][C:14]#[CH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)OC(F)(F)O2
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Name
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Type
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product
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Smiles
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C#CCNc1ccc2c(c1)OC(F)(F)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |